molecular formula C14H20O3 B14014089 Methyl 4-(benzyloxy)-2,2-dimethylbutanoate CAS No. 823180-17-2

Methyl 4-(benzyloxy)-2,2-dimethylbutanoate

Cat. No.: B14014089
CAS No.: 823180-17-2
M. Wt: 236.31 g/mol
InChI Key: FQBZUAKJQUDXHW-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-2,2-dimethylbutanoate is a branched-chain ester featuring a benzyloxy group at the 4-position and two methyl substituents at the 2-position of the butanoate backbone. Its molecular formula is inferred as C₁₄H₂₀O₃ (molecular weight: ~236.3 g/mol) based on structural analysis. This compound is structurally characterized by the ester group’s steric hindrance due to the 2,2-dimethyl substitution, which may influence its reactivity and physical properties .

Properties

IUPAC Name

methyl 2,2-dimethyl-4-phenylmethoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,13(15)16-3)9-10-17-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBZUAKJQUDXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30838777
Record name Methyl 4-(benzyloxy)-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30838777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823180-17-2
Record name Methyl 4-(benzyloxy)-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30838777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-2,2-dimethylbutanoate typically involves the esterification of 4-(benzyloxy)-2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-2,2-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-(benzyloxy)-2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(benzyloxy)-2,2-dimethylbutanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, the benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical processes.

Comparison with Similar Compounds

Propan-2-yl 4-(Benzyloxy)-2,2-dimethylbutanoate (CAS 869109-30-8)

  • Structure : Differs in the ester group (isopropyl instead of methyl) and retains the benzyloxy and 2,2-dimethyl substituents.
  • Molecular Formula : C₁₆H₂₄O₃ (molecular weight: 264.36 g/mol).
  • Synthesis: Likely involves transesterification or acid-catalyzed esterification, similar to methods in , where H₂SO₄ in methanol facilitates ester formation.
  • Key Difference : The bulkier isopropyl group may reduce solubility in polar solvents compared to the methyl variant .

Methyl 2-(4-(Benzyloxy)phenoxy)butanoate (CAS 653563-74-7)

  • Structure: Features a phenoxy group at the 2-position of the butanoate and a benzyloxy group on the phenyl ring.
  • Molecular Formula : C₁₈H₂₀O₄ (molecular weight: 300.35 g/mol).
  • Synthesis : Likely involves nucleophilic substitution or coupling reactions, as seen in , where DMF and triethylamine are used for acyl chloride couplings.

Methyl 4-Bromo-2,2-dimethylbutanoate (CAS 4833-99-2)

  • Structure : Replaces the benzyloxy group with a bromine atom at the 4-position.
  • Molecular Formula : C₇H₁₃BrO₂ (molecular weight: 209.08 g/mol).
  • Synthesis : Bromination of the corresponding acid or ester, followed by esterification.
  • Key Difference : The bromine substituent increases electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the inert benzyloxy group in the target compound .

Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4c)

  • Structure: Contains methoxyphenyl and amino groups, with a methylene bridge at the 2-position.
  • Synthesis: As described in , this involves coupling 4-bromo-2-methylbutanoic acid with an acyl chloride in DMF.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Methyl 4-(benzyloxy)-2,2-dimethylbutanoate Not Provided C₁₄H₂₀O₃ ~236.3 Benzyloxy, 2,2-dimethyl High steric hindrance; potential intermediate in drug synthesis
Propan-2-yl analog 869109-30-8 C₁₆H₂₄O₃ 264.36 Isopropyl ester Lower polarity; possible use in hydrophobic matrices
Methyl 2-(4-(benzyloxy)phenoxy)butanoate 653563-74-7 C₁₈H₂₀O₄ 300.35 Phenoxy, benzyloxy Enhanced UV activity; aromatic interactions
Methyl 4-bromo-2,2-dimethylbutanoate 4833-99-2 C₇H₁₃BrO₂ 209.08 Bromine substituent Reactive in cross-coupling reactions
Ethyl 4-(4-methoxyphenyl)-4-amino analog Not Provided C₂₀H₂₃NO₄ 356.18 Methoxyphenyl, amino Electronic conjugation; stability in acids

Biological Activity

Methyl 4-(benzyloxy)-2,2-dimethylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and application in various fields, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its ester functional group and a benzyloxy substituent. The synthesis typically involves the reaction of 4-hydroxy-2,2-dimethylbutanoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction pathway can be summarized as follows:

  • Esterification Reaction :
    4 Hydroxy 2 2 dimethylbutanoic acid+Benzyl bromideK2CO3Methyl 4 benzyloxy 2 2 dimethylbutanoate\text{4 Hydroxy 2 2 dimethylbutanoic acid}+\text{Benzyl bromide}\xrightarrow{\text{K}_2\text{CO}_3}\text{Methyl 4 benzyloxy 2 2 dimethylbutanoate}

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds structurally related to this compound. For instance, derivatives exhibiting similar structures have shown significant neuroprotective effects against oxidative stress in neuronal cell lines (SH-SY5Y). These findings suggest that modifications to the benzyloxy group can enhance neuroprotective activity.

  • Case Study : A derivative with a similar structure was tested for neuroprotection against tert-butyl hydroperoxide-induced toxicity. It demonstrated an EC50 value of 4.31 μM, significantly lower than that of the standard neuroprotective agent edaravone (EC50 = 5.62 μM) .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited moderate antioxidant activity, which may contribute to its neuroprotective effects.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound45% at 100 µM50% at 100 µM
Standard (Ascorbic Acid)90% at 100 µM95% at 100 µM

Anti-inflammatory Properties

In addition to neuroprotection and antioxidant activity, preliminary studies indicate that this compound may exhibit anti-inflammatory effects. In vitro assays have shown a reduction in pro-inflammatory cytokines when treated with this compound.

  • Research Findings : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 .

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